
5-bromo-4-(4-nitrophenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BROMO-5-(4-NITROPHENYL)-1H-IMIDAZOLE is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a bromine atom at the 4th position and a nitrophenyl group at the 5th position of the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-5-(4-NITROPHENYL)-1H-IMIDAZOLE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to facilitate the coupling of a boronic acid derivative with a halogenated imidazole . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 4-BROMO-5-(4-NITROPHENYL)-1H-IMIDAZOLE may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
4-BROMO-5-(4-NITROPHENYL)-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 4-BROMO-5-(4-AMINOPHENYL)-1H-IMIDAZOLE.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-BROMO-5-(4-NITROPHENYL)-1H-IMIDAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 4-BROMO-5-(4-NITROPHENYL)-1H-IMIDAZOLE depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The nitrophenyl group can participate in electron transfer reactions, while the bromine atom can facilitate binding to target molecules through halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-BROMO-2-NITROPHENOL: Similar in structure but with a hydroxyl group instead of an imidazole ring.
4-BROMO-5-METHYLIMIDAZOLE: Similar imidazole structure but with a methyl group instead of a nitrophenyl group.
4-NITROIMIDAZOLE: Lacks the bromine atom but contains the nitrophenyl group.
Uniqueness
4-BROMO-5-(4-NITROPHENYL)-1H-IMIDAZOLE is unique due to the combination of the bromine atom and the nitrophenyl group on the imidazole ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
67453-40-1 |
|---|---|
Formule moléculaire |
C9H6BrN3O2 |
Poids moléculaire |
268.07 g/mol |
Nom IUPAC |
5-bromo-4-(4-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C9H6BrN3O2/c10-9-8(11-5-12-9)6-1-3-7(4-2-6)13(14)15/h1-5H,(H,11,12) |
Clé InChI |
DCGWJYAVPKGVGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(NC=N2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



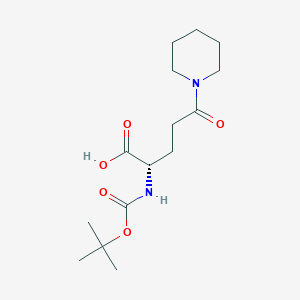
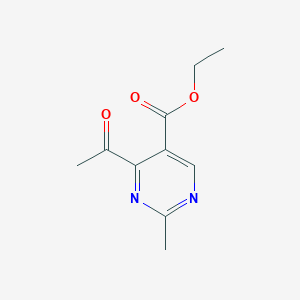
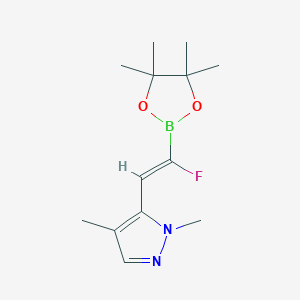
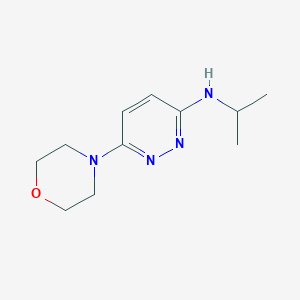
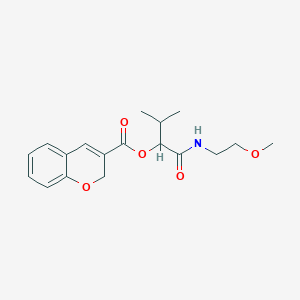
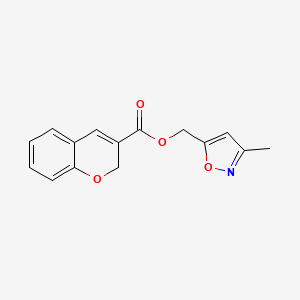
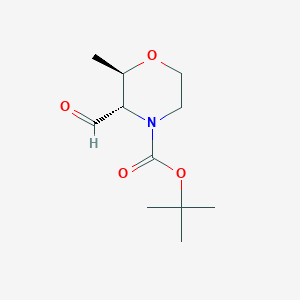

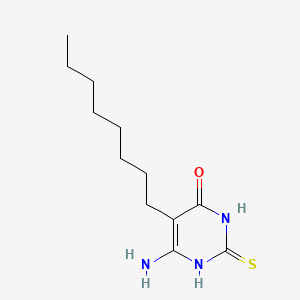

![N-[6-(Dimethylamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidin-5-yl]acetamide](/img/structure/B12927698.png)


